15-Hexadecenoic acid

Description

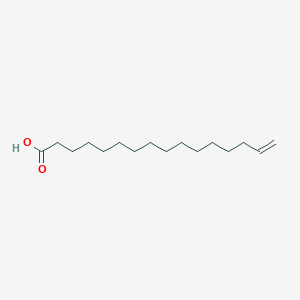

Structure

3D Structure

Properties

IUPAC Name |

hexadec-15-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2H,1,3-15H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVODZEXFHPAFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470514 | |

| Record name | 15-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4675-57-4 | |

| Record name | 15-Hexadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

15-Hexadecenoic acid chemical structure and properties

An In-Depth Technical Guide to 15-Hexadecenoic Acid: Chemical Structure, Metabolic Pathways, and Applications in Advanced Lipid Research

Executive Summary

This compound (CAS: 4675-57-4) is a rare, long-chain monounsaturated fatty acid (MUFA) characterized by a terminal double bond (ω-1). Unlike its ubiquitous internal-alkene counterpart, palmitoleic acid (9-hexadecenoic acid), the terminal unsaturation of this compound imparts unique physicochemical properties. This structural divergence makes it a highly valuable target in lipid metabolism studies, biomarker research, and industrial metathesis applications[1][2].

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a 16-carbon aliphatic chain terminating in a primary alkene group. This structural motif reduces the van der Waals interactions between adjacent lipid acyl chains, altering the packing density of lipid bilayers and lowering the melting point compared to its saturated analog, palmitic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Hexadec-15-enoic acid | PubChem[1] |

| CAS Number | 4675-57-4 | ChemicalBook[2] |

| Molecular Formula | C16H30O2 | PubChem[1] |

| Molecular Weight | 254.41 g/mol | PubChem[1] |

| Exact Mass | 254.225 Da | PubChem[1] |

| XLogP3 (Predicted) | 6.6 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

Metabolic Pathways and Biological Significance

The metabolism of terminal alkenes presents a unique biochemical challenge. Classical isotopic tracing studies utilizing [1-14C]this compound in rat models established that terminal double bonds are primarily processed via mitochondrial β-oxidation[3][4].

Mechanistic Insight : As the acyl-CoA derivative undergoes successive cycles of β-oxidation, the terminal double bond remains intact until the final cleavage cycles. When the chain is shortened to a 4-carbon or 5-carbon enoyl-CoA intermediate (e.g., 3-butenoyl-CoA), standard hydration cannot occur. Instead, auxiliary isomerase enzymes are required to shift the double bond into the conjugated α,β-position (trans-2-enoyl-CoA) before hydration and subsequent cleavage into Acetyl-CoA can proceed[3].

Fig 1. Metabolic degradation pathway of this compound via mitochondrial β-oxidation.

Applications in Drug Development and Materials Science

-

Lipid Nanoparticles (LNPs) : The terminal double bond serves as a bio-orthogonal handle for cross-linking. In LNP formulation for mRNA delivery, incorporating lipids with terminal alkenes allows for post-formulation functionalization via thiol-ene "click" chemistry, enhancing targeted delivery mechanisms.

-

Olefin Metathesis : In industrial chemistry, this compound and its esters are highly sought-after intermediates. According to recent patents on the refinement of natural oil feedstocks, terminal olefin esters like this compound ester undergo cross-metathesis to produce highly specialized isomerized fatty acids. These are critical for synthesizing advanced surfactants, biolubricants, and biodegradable polymers[5].

-

Microbial Degradation : Environmental microbiology research has identified that specific bacterial strains, such as members of the genus Pseudomonas, are capable of degrading terminal olefins like this compound, utilizing them as sole carbon sources via specialized oxygenase pathways[6].

Analytical and Experimental Methodologies

Isolating and confirming the structure of this compound requires high-resolution techniques due to the subtle structural differences between positional isomers. The protocol below, leveraging argentation chromatography, is a self-validating system designed to isolate terminal alkenes with high fidelity[3][7].

Protocol: Extraction and Structural Elucidation of this compound

-

Sample Preparation (Lipid Extraction) : Extract total tissue lipids using a Chloroform:Methanol (2:1, v/v) solution.

-

Causality: This specific biphasic solvent system disrupts non-covalent protein-lipid interactions, ensuring the complete partitioning of non-polar lipids into the lower organic phase while leaving polar contaminants in the aqueous phase.

-

-

Derivatization (Methylation) : React the lipid extract with 1% H₂SO₄ in methanol at 70°C for 2 hours to produce Fatty Acid Methyl Esters (FAMEs).

-

Causality: Free fatty acids have high boiling points and tend to dimerize via hydrogen bonding. Methylation caps the carboxylic acid, increasing volatility and thermal stability for gas-phase analysis without thermal degradation.

-

-

Argentation Chromatography (AgNO₃-TLC) : Apply the FAME mixture to silica gel plates impregnated with 5-10% silver nitrate (w/w).

-

Causality: Silver ions (Ag⁺) act as electron acceptors, forming reversible π-complexes with the alkene double bonds. Because terminal double bonds experience significantly less steric hindrance than internal double bonds, this compound binds more strongly to the stationary phase. This allows it to be cleanly resolved from internal isomers like 9-hexadecenoic acid.

-

-

GC-MS Analysis : Elute the target band and analyze via Gas Chromatography-Mass Spectrometry using a highly polar capillary column (e.g., BPX70).

-

Causality: The polar stationary phase separates isomers based on their Equivalent Chain Length (ECL). The mass fragmentation pattern (specifically the m/z 74 McLafferty rearrangement ion combined with terminal alkene fragments) provides definitive structural proof of the ω-1 double bond[7].

-

Fig 2. Standard analytical workflow for the isolation and structural elucidation of terminal alkenes.

References

-

PubChem Compound Summary for CID 11680418 - this compound. National Center for Biotechnology Information.[Link]

-

Knipprath, W. G., & Mead, J. F. (1966) - The synthesis of [1-14C]this compound and its metabolism in the rat. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 116(2), 198-204.[Link]

-

PubMed (NIH) - The synthesis of [I-14C]this compound and its metabolism in the rat.[Link]

-

Chrombox FAME Register - Equivalent Chain Length (ECL) and Mass Spectra Data. [Link]

- US Patent 9382502B2 - Methods of refining and producing isomerized fatty acid esters and fatty acids from natural oil feedstocks.

-

Markovetz, A. J., et al. (1969) - Degradation of Hydrocarbons by Members of the Genus Pseudomonas. Journal of Bacteriology (ASM).[Link]

Sources

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. This compound | 4675-57-4 [chemicalbook.com]

- 3. scilit.com [scilit.com]

- 4. The synthesis of [I-14C]this compound and its metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9382502B2 - Methods of refining and producing isomerized fatty acid esters and fatty acids from natural oil feedstocks - Google Patents [patents.google.com]

- 6. journals.asm.org [journals.asm.org]

- 7. chrombox.org | FAME register [chrombox.org]

15-Hexadecenoic Acid Isomers and Their Functions: A Technical Guide

This technical guide provides a comprehensive analysis of 15-Hexadecenoic acid and its positional isomers within the C16:1 monounsaturated fatty acid (MUFA) family.[1][2] It addresses the specific chemical nature of the terminal

Executive Summary

Hexadecenoic acid (C16:[1][2][3][4]1) exists as a family of positional and geometric isomers, each with distinct biological roles ranging from metabolic signaling (lipokines) to antimicrobial skin barriers.[2] While Palmitoleic acid (

Part 1: The this compound Isomer ( )

Structural Definition & Chemistry

This compound (16:1n-1) is a terminal alkene fatty acid.[1][2][5][6][7][8] Unlike internal isomers, it lacks geometric (cis/trans) isomerism at the double bond site because the terminal carbon (C16) is bonded to two hydrogen atoms (

Biological Occurrence & Function

While not a major mammalian hormone like its

-

Microbial Metabolism: It acts as a metabolic intermediate in the oxidation of long-chain hydrocarbons.[1][2] Certain bacteria (e.g., Micrococcus species) generate this compound during the terminal oxidation of 1-hexadecene or hexadecane.[1][2]

-

Marine Biomarker: It is detected in marine particulate matter, serving as a lipidomic tracer for specific bacterial or algal inputs in oceanographic sediment analysis.[1][2]

-

Synthetic Utility (Metathesis): In drug development and industrial chemistry, the terminal double bond makes this compound a high-value "handle" for olefin metathesis reactions, allowing the synthesis of macrocyclic lactones and functionalized lipid probes.[1][2]

Part 2: Functional Isomers of the Hexadecenoic Family

In mammalian systems, the position of the double bond dictates the biological function.[2] The two dominant isomers,

Comparative Functional Table

| Isomer Common Name | Position ( | Omega (n) | Biosynthetic Enzyme | Primary Biological Function |

| Palmitoleic Acid | 9-cis | n-7 | SCD-1 ( | Lipokine: Improves insulin sensitivity; suppresses liver fat accumulation.[1][2] |

| Sapienic Acid | 6-cis | n-10 | FADS2 ( | Antimicrobial: Major component of human sebum; innate immunity against S. aureus.[1][2] |

| Palmitelaidic Acid | 9-trans | n-7 | Dietary (Ruminant/Hydrogenation) | Biomarker: Linked to dairy intake; controversial effects on metabolic risk.[1][2] |

| 15-Hexadecenoic | 15 | n-1 | Microbial/Synthetic | Metabolic Intermediate: Terminal oxidation product; synthetic precursor.[1][2][6] |

Signaling Pathways and Biosynthesis

The divergence between Palmitoleic and Sapienic acid synthesis is a critical regulatory node in human metabolism.[1][2]

-

The

Route (Liver/Adipose): Palmitic acid (16:[1][2]0) is desaturated by SCD-1 to form Palmitoleic acid, which acts as a lipokine.[1][2] -

The

Route (Sebaceous Glands): In the skin, SCD-1 expression is low.[1][2] Instead, FADS2 (usually a

Figure 1: Divergent biosynthetic pathways of Hexadecenoic acid isomers.[1][2] Note the tissue-specific enzymatic switches.

Part 3: Experimental Protocols

For researchers isolating or analyzing these isomers, separation is challenging due to similar chain lengths.[1][2]

Protocol: GC-MS Separation of C16:1 Isomers

Objective: Resolve this compound from the dominant 9-cis and 6-cis isomers.

Reagents:

-

Methylation reagent (

-Methanol or Methanolic HCl)[2] -

Internal Standard (C17:0 Heptadecanoic acid)[2]

-

Solvent: Hexane (HPLC Grade)[2]

Step-by-Step Methodology:

-

Lipid Extraction: Extract total lipids using the Folch method (Chloroform:Methanol 2:1).[1][2]

-

Transesterification:

-

Extraction of FAMEs:

-

GC-MS Analysis:

Protocol: Synthesis of this compound (Via Metathesis)

Context: For drug development requiring a terminal alkene handle.[1][2]

-

Starting Material: 9-Decenoic acid methyl ester (commercially available).[1][2]

-

Reaction: Cross-metathesis with 1-Octene using Grubbs II catalyst.

-

Note: This typically yields internal olefins.[2]

-

-

Alternative (Terminal Synthesis):

References

-

Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development. PubMed. [Link][1][2]

-

Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PLOS ONE. [Link][1][2]

-

Degradation of Hydrocarbons by Members of the Genus Micrococcus. ASM Journals. [Link][1][2]

-

PubChem Compound Summary for CID 5282743, Hexadecenoic Acid. PubChem. [Link][1][2]

-

Occurrence of cis-6-hexadecenoic acid and other unusual monounsaturated fatty acids. Ifremer. [Link][1][2]

Sources

- 1. Hexadecenoic Acid | C16H30O2 | CID 5282743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Hexadecenoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. chrombox.org | FAME register [chrombox.org]

- 9. WO2021228804A1 - Method for producing hydroxy-fatty-acid-based polyols - Google Patents [patents.google.com]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. journals.asm.org [journals.asm.org]

- 12. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to 15-Hexadecenoic Acid and Its Isomers as Clinical Biomarkers

Introduction: Decoding Hexadecenoic Acid Isomerism

In the landscape of lipidomics, monounsaturated fatty acids (MUFAs) are emerging as critical signaling molecules and potent biomarkers of metabolic health and disease. Within this class, the C16:1 family of hexadecenoic acids has garnered significant attention. While the term "15-Hexadecenoic acid" is not standard nomenclature, it points to this important family of 16-carbon fatty acids. This guide will clarify the nomenclature and delve into the science of the primary, well-characterized positional isomers of hexadecenoic acid.

The biological activity of a fatty acid is exquisitely defined by the precise location and geometry of its double bond. The most studied isomers are:

-

Palmitoleic Acid (cis-9-Hexadecenoic acid; 16:1n-7): The most abundant C16:1 isomer in humans, primarily synthesized endogenously. It has been described as a "lipokine," a lipid hormone that facilitates communication between tissues, particularly between adipose tissue and muscle.[1][2][3][4]

-

Sapienic Acid (cis-6-Hexadecenoic acid; 16:1n-10): A key component of human sebum, this isomer is also found in circulating lipids and is gaining recognition for its distinct metabolic roles.[2][5][6][7]

-

Hypogeic Acid (cis-7-Hexadecenoic acid; 16:1n-9): Formed from the partial beta-oxidation of oleic acid.[2][8]

This technical guide offers researchers, clinicians, and drug development professionals a comprehensive overview of the metabolic pathways, analytical methodologies, and burgeoning clinical significance of these hexadecenoic acid isomers as biomarkers in metabolic disease, oncology, and inflammation.

Biochemistry and Metabolism: The Origins of C16:1 Isomers

The circulating levels of hexadecenoic acid isomers are not merely a reflection of dietary intake; they are predominantly products of endogenous metabolic pathways, making them powerful indicators of cellular processes.[9] The synthesis of these MUFAs is intricately linked to the metabolism of the saturated fatty acid, palmitic acid (16:0), the primary product of de novo lipogenesis (DNL).[5][8]

The metabolic fate of palmitic acid is a critical bifurcation point, directed by two key desaturase enzymes:

-

Stearoyl-CoA Desaturase-1 (SCD1 or Δ9-desaturase): This enzyme introduces a double bond at the 9th carbon position of palmitic acid to synthesize Palmitoleic Acid (16:1n-7) .[2][3][4][5] The activity of SCD1 is a rate-limiting step in MUFA biosynthesis and is heavily implicated in metabolic diseases.[5]

-

Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase): Traditionally known for its role in polyunsaturated fatty acid (PUFA) synthesis, FADS2 can also act on palmitic acid, inserting a double bond at the 6th carbon to produce Sapienic Acid (16:1n-10) .[2][7]

A third isomer, Hypogeic Acid (16:1n-9) , arises not from direct desaturation of palmitic acid, but from the partial mitochondrial β-oxidation of oleic acid (18:1n-9).[2][8]

The balance between these pathways is crucial, and shifts in enzyme activity can dramatically alter the lipidomic profile, providing a window into the metabolic state of the cell.

Caption: Biosynthesis of major hexadecenoic acid isomers.

Clinical Significance: Hexadecenoic Acids as Disease Biomarkers

Alterations in the levels of hexadecenoic acid isomers are associated with a range of pathologies, reflecting underlying dysregulation in lipid metabolism.

Metabolic Syndrome and Non-alcoholic Fatty Liver Disease (NAFLD)

Elevated levels of palmitoleic acid (16:1n-7) in plasma and tissues are strongly correlated with increased hepatic de novo lipogenesis.[10] This makes the ratio of palmitoleic acid to palmitic acid (16:1n-7/16:0), known as the SCD1 activity index, a valuable surrogate marker for DNL. In conditions of overnutrition, particularly with high carbohydrate intake, hepatic DNL is upregulated, leading to increased production and secretion of palmitoleic acid. Consequently, higher circulating palmitoleic acid is linked to:

-

Increased liver fat content[10]

-

Adipose tissue insulin resistance[10]

-

An overall increased risk for metabolic syndrome

Cardiovascular Disease (CVD)

The role of MUFAs in CVD is complex. While some studies suggest beneficial effects, others link endogenously synthesized MUFAs to adverse outcomes. For instance, some research has associated higher levels of fatty acids in the DNL pathway with an increased risk of coronary heart disease (CHD).[8] Conversely, other studies have linked palmitoleic acid supplementation with improved metabolic parameters and reduced atherosclerotic plaque area in animal models.[1] This highlights the importance of understanding the context—whether the fatty acid is derived from diet or from dysregulated endogenous synthesis.

Oncology

Cancer cells exhibit profound metabolic reprogramming, often characterized by accelerated de novo lipogenesis to meet the demands of rapid proliferation for building cell membranes and signaling molecules.[5][9]

-

Increased Desaturase Activity: The enzymes SCD1 and FADS2 are often upregulated in various cancers.[5]

-

Membrane Fluidity: The conversion of saturated fatty acids to MUFAs like palmitoleic and sapienic acid increases membrane fluidity, which is crucial for cancer cell motility and signaling.[5][7][11]

-

Apoptosis and Proliferation: Specific isomers have shown direct effects on cancer cells. For instance, hexadecanoic acid has been reported to induce apoptosis and cell cycle arrest in certain cancer cell lines.[12][13]

Inflammatory Diseases

Emerging evidence implicates hexadecenoic acid isomers in inflammatory processes.

-

Polymyositis: A study identified increased palmitoleic acid in peripheral blood mononuclear cells (PBMCs) of patients with polymyositis, linking it to mTOR signaling, a central regulator of metabolism and inflammation.[14]

-

Inflammatory Bowel Disease (IBD): Serum levels of palmitoleic acid have been identified as a potential biomarker for IBD.[1]

Summary of Biomarker Associations

| Disease/Condition | Isomer(s) of Interest | Observed Association | Key Implication |

| NAFLD / Metabolic Syndrome | Palmitoleic Acid (16:1n-7) | Increased | Marker of hepatic de novo lipogenesis and insulin resistance.[10] |

| Cardiovascular Disease | Palmitoleic Acid (16:1n-7) | Contradictory | Association may depend on dietary vs. endogenous origin.[1][8] |

| Cancer (e.g., Colon) | Palmitoleic & Sapienic Acid | Increased | Reflects accelerated lipogenesis and membrane remodeling in cancer cells.[5][7][9][11] |

| Polymyositis | Palmitoleic Acid (16:1n-7) | Increased | Potential marker of mTOR-driven inflammation in lymphocytes.[14] |

| Inflammatory Bowel Disease | Palmitoleic Acid (16:1n-7) | Altered Levels | Potential biomarker for gut inflammation.[1] |

Quantitative Analysis: A Validated GC-MS Protocol

Accurate and precise quantification of fatty acid isomers is paramount for their validation as clinical biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard technique, offering superior separation and definitive identification.[15][16][17]

Causality Behind the Workflow: The described protocol is a self-validating system. The use of deuterated internal standards from the very first step accounts for any analyte loss during the multi-step extraction and derivatization process. The derivatization to FAMEs is essential because free fatty acids have poor volatility and chromatographic behavior. GC provides the high-resolution separation needed to distinguish between isomers, while MS provides mass-based confirmation and quantification, ensuring trustworthiness and accuracy.

Caption: Standard workflow for fatty acid analysis by GC-MS.

Step-by-Step Experimental Protocol

1. Sample Preparation and Lipid Extraction:

-

Objective: To isolate total lipids from the biological matrix (plasma/serum) while preventing degradation.

-

Procedure:

-

Thaw 50-100 µL of plasma or serum on ice.

-

Add a precise volume of an internal standard mixture containing deuterated fatty acids (e.g., Palmitic Acid-d3) in methanol.[15][18] This is a critical step for accurate quantification.

-

Add 750 µL of a cold chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

-

Add 250 µL of chloroform, followed by 250 µL of water, vortexing after each addition. This creates a biphasic system.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract to completeness under a gentle stream of nitrogen or using a vacuum centrifuge.

-

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Objective: To cleave fatty acids from complex lipids (saponification) and convert them to their volatile methyl ester form (derivatization) for GC analysis.

-

Procedure:

-

Re-suspend the dried lipid extract in 1 mL of 0.5 M NaOH in methanol.

-

Heat the sample at 90-100°C for 15 minutes in a sealed tube with a Teflon-lined cap. This process saponifies ester bonds in triglycerides, phospholipids, etc., to yield free fatty acids.

-

Cool the tube to room temperature.

-

Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[19][20] BF3 is an effective catalyst for the methylation of fatty acids.

-

Seal the tube and heat again at 90-100°C for 30 minutes.

-

Cool the tube. Add 1 mL of hexane (or iso-octane) and 1 mL of saturated NaCl solution. Vortex thoroughly.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer, which now contains the FAMEs, to a GC vial for analysis.

-

3. GC-MS Analysis:

-

Objective: To separate the FAME mixture and to identify and quantify each component.

-

Procedure:

-

Injection: Inject 1 µL of the FAME extract into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a highly polar capillary column (e.g., Supelcowax™ 10 or similar Carbowax-type column) of sufficient length (e.g., 30-60 m) to achieve baseline separation of positional and geometric isomers.[21]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A typical program might start at ~140°C, hold for 5 minutes, then ramp at 4°C/min to 240°C and hold for 10-20 minutes. This gradient allows for the separation of a wide range of fatty acids.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI).

-

Acquisition: Operate in scan mode to identify peaks based on their fragmentation patterns and in Selected Ion Monitoring (SIM) mode for sensitive quantification of target analytes and their deuterated internal standards.

-

-

Future Perspectives and Conclusion

The study of hexadecenoic acid isomers as biomarkers is a rapidly advancing field. While palmitoleic acid is the most characterized, the distinct biological roles of sapienic acid and other isomers are becoming increasingly apparent.[2][3][4][5][6][22] Future research must focus on:

-

Isomer-Specific Quantification: Developing robust analytical methods to differentiate and accurately quantify all positional and geometric isomers in large clinical cohorts.

-

Mechanistic Studies: Elucidating the precise signaling pathways through which these lipokines exert their effects on cellular metabolism and inflammation.

-

Therapeutic Potential: Investigating whether modulating the activity of enzymes like SCD1 and FADS2 could be a viable therapeutic strategy for metabolic diseases or cancer.

References

- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information.

- GCMS analysis of fatty acids - ResolveMass Laboratories Inc. (2025, November 22). ResolveMass Laboratories Inc.

- Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. (n.d.). LIPID MAPS.

- Fatty Acids Analysis by Gas Chromatography - Impact Solutions. (2023, January 31). Impact Solutions.

- Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC. (n.d.). National Center for Biotechnology Information.

- What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? - AOCS. (2019, July 23). American Oil Chemists' Society.

- The synthesis of [I-14C]this compound and its metabolism in the rat - PubMed. (1966, April 4). National Center for Biotechnology Information.

- Palmitoleic Acid - Metabolon. (n.d.). Metabolon.

- Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells - PMC. (n.d.). National Center for Biotechnology Information.

- The synthesis of [1-14C]this compound and its metabolism in the rat | Scilit. (1966, March 31). Scilit.

- Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC. (n.d.). National Center for Biotechnology Information.

- Palmitoleic acid is elevated in fatty liver disease and reflects hepatic lipogenesis. (2025, August 7). ResearchGate.

- Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells - MDPI. (2019, February 15). MDPI.

- Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed. (2013, November 18). National Center for Biotechnology Information.

- Hexadecenoic Fatty Acid Positional Isomers and de Novo PUFA Synthesis in Colon Cancer Cells - Preprints.org. (2019, February 7). Preprints.org.

- Can I use same protocol for fatty acid extraction from serum or plasma? - ResearchGate. (2016, June 19). ResearchGate.

- Trans palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with different a mechanism than cis isomer - ResearchGate. (2023, June 23). ResearchGate.

- Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells - PubMed. (2019, February 15). National Center for Biotechnology Information.

- C 15 Fatty Acid - Consensus Academic Search Engine. (n.d.). Consensus.

- Fatty acids in the de novo lipogenesis pathway and risk of coronary heart disease: the Cardiovascular Health Study1 - PMC. (2011, June 22). National Center for Biotechnology Information.

- New research to investigate whether pentadecanoic acid reduces risk of metabolic syndrome | Nutritional Outlook - Supplement, Food & Beverage Manufacturing Trends. (2021, September 29). Nutritional Outlook.

- Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. (2025, December 26). WJ-Cardio.

- Evaluation of the anticancer potential of Hexadecanoic acid from brown algae Turbinaria ornata on HT–29 colon cancer cells | Request PDF - ResearchGate. (n.d.). ResearchGate.

- A Comparative Guide to the Validation of Analytical Methods for Hexadecatetraenoic Acid - Benchchem. (n.d.). Benchchem.

- Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - ResearchGate. (2016, April 13). ResearchGate.

- Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One - Research journals. (2016, April 5). PLOS One.

- Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC. (2016, April 5). National Center for Biotechnology Information.

- A promising oral anticancer of hexadecanoic acid on genotoxicity evaluation of micronuclei and apoptosis induction - SciELO. (n.d.). SciELO.

- Fatty Acid Profile, Essential, Serum - Mayo Clinic Laboratories | Endocrinology Catalog. (n.d.). Mayo Clinic Laboratories.

- Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography - Schebb Lab. (n.d.). Schebb Lab.

- Plasma Lipid Extraction Protocols for Lipidomics - Frontiers. (2019, August 21). Frontiers.

- Laboratory Protocol Laboratory Procedure Manual - World Health Organization (WHO). (n.d.). World Health Organization.

- C15 and metabolic syndrome - Do we test it? - YouTube. (2024, October 4). YouTube.

- (PDF) Effect of 6,9,12,15-Hexadecatetraenoic Acid (C16:4 n -1)-Ethyl Ester on Lipid Content and Fatty Acid Composition in the Blood and Organs of Mice - ResearchGate. (2025, December 31). ResearchGate.

- A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - MDPI. (2015, January 30). MDPI.

- Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. (2009, October 8). Agilent.

- FAS_H - CDC. (2023, March 15). Centers for Disease Control and Prevention.

- Article - SBQ. (n.d.). Sociedade Brasileira de Química.

- Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. (n.d.). NIST.

- Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics - Protocols.io. (2019, October 9). Protocols.io.

- an efficient method for determination of components in docosahexaenoic acid-phosphatidylcholine using pre-column derivatization hplc. (n.d.). Journal of Food and Drug Analysis.

Sources

- 1. metabolon.com [metabolon.com]

- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]

- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hexadecenoic fatty acid isomers: a chemical biology approach for human plasma biomarker development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acids in the de novo lipogenesis pathway and risk of coronary heart disease: the Cardiovascular Health Study1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Identification of Palmitoleic Acid Controlled by mTOR Signaling as a Biomarker of Polymyositis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]

- 18. lipidmaps.org [lipidmaps.org]

- 19. researchgate.net [researchgate.net]

- 20. schebb-web.de [schebb-web.de]

- 21. aocs.org [aocs.org]

- 22. researchgate.net [researchgate.net]

Technical Guide: Discovery and Characterization of Novel Hexadecenoic Acid Isomers in Marine Organisms

Executive Summary

Target Audience: Drug Discovery Scientists, Lipidomics Researchers, and Marine Natural Product Chemists.

The marine lipidome represents a largely untapped reservoir of structural diversity, distinct from terrestrial counterparts due to unique evolutionary pressures (high pressure, salinity, and thermal gradients). While Palmitoleic acid (

This guide details the technical workflow for isolating and structurally elucidating these novel isomers. It moves beyond standard FAME analysis, employing dimethyl disulfide (DMDS) derivatization to resolve double bond positions that are invisible to conventional mass spectrometry. We further explore their emerging therapeutic potential as next-generation lipokines and antimicrobial agents against multidrug-resistant (MDR) pathogens.

Part 1: The Marine Lipidome Landscape

Why Marine Isomers Differ

Terrestrial biology is dominated by

-

The "Sponge" Factor: Marine sponges (e.g., Desmapsama anchorata, Stylissa spp.) host massive bacterial microbiomes. These symbionts often produce branched-chain and odd-numbered fatty acids, including methylated hexadecenoic variants like 7-methyl-6-hexadecenoic acid .

-

Positional Isomerism: Unlike the standard

(Palmitoleic), marine sources yield:-

Sapienic Acid Analogues (

): Generated by -

Isomers (

-

Trans-Isomers: Bacterial markers often incorporated into the host sponge tissue.

-

Part 2: Analytical Workflow (The "How-To")

The Challenge of Isomer Identification

Standard Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) relies on retention time matching. This fails for novel isomers because the double bond migrates under electron impact (EI) ionization, producing identical molecular ions (

The Solution: Derivatization with Dimethyl Disulfide (DMDS).[1][2][3][4] DMDS adds across the double bond, "locking" the position and creating a bond that cleaves preferentially between the two sulfur-bearing carbons. This yields chemically distinct fragments that mathematically reveal the double bond location.

Protocol: Isolation and DMDS Derivatization

-

Objective: Isolate total lipids and determine double bond position in unknown 16:1 isomers.

-

Prerequisites: Lyophilized marine tissue (sponge/algae), GC-MS system.

Step 1: Modified Folch Extraction

Standard lipid extraction must be adjusted for high-salinity marine samples to prevent emulsion formation.

-

Homogenization: Homogenize 1g of lyophilized tissue in 20 mL of Chloroform:Methanol (

). -

Phase Separation: Add 4 mL of

(aq). Vortex vigorously for 1 min. -

Centrifugation: Spin at 2,000 x g for 5 min.

-

Collection: Recover the lower organic phase (containing lipids). Dry under

stream.

Step 2: Transesterification (FAME Synthesis)

-

Resuspend lipid residue in 1 mL Toluene.

-

Add 2 mL of

in Methanol. -

Incubation: Heat at 50°C for 12 hours (mild acid catalysis preserves labile structures better than alkaline hydrolysis).

-

Extraction: Add 5 mL of

and extract twice with Hexane.

Step 3: Iodine-Catalyzed DMDS Derivatization (The Critical Step)

This reaction adds

-

Dissolve purified FAMEs (approx. 50-100

g) in 50 -

Add 100

L of Dimethyl Disulfide (DMDS) . -

Add 10

L of Iodine solution ( -

Reaction: Incubate at 40°C for 4 hours .

-

Note: Time/Temp is critical. Overheating causes secondary reactions; underheating yields incomplete adducts.

-

-

Quenching: Add 200

L of -

Extraction: Extract the DMDS adducts with 200

L Hexane. Inject 1

Visualization: The Analytical Pipeline

Figure 1: Step-by-step workflow for the isolation and structural elucidation of unknown fatty acid isomers.

Part 3: Structural Diversity & Case Studies

Interpreting the Data: The DMDS "Cut"

When a DMDS adduct enters the Mass Spec source, the bond between the carbons bearing the methylthio groups is cleaved.

Formula for Identification:

For a monounsaturated fatty acid (

-

Fragment A (

-fragment): Contains the methyl end. -

Fragment B (

-fragment): Contains the ester end.

Table 1: Diagnostic Ions for Common & Novel 16:1 Isomers

| Isomer Name | Notation | Double Bond ( | Origin | ||

| Palmitoleic | 145 | 217 | Ubiquitous | ||

| Sapienic Analog | 187 | 175 | Deep Sea / Algae | ||

| Novel Sponge | 117 | 245 | Stylissa spp. | ||

| Methylated | 201 * | 175 | Desmapsama anchorata |

*Note: The shift from 187 to 201 indicates a methyl group on the

Case Study: Desmapsama anchorata

Research has isolated 7-methyl-6-hexadecenoic acid from this sponge. This is a "biomarker" lipid. The methylation at position 7 prevents standard

Part 4: Bioactivity & Therapeutic Potential[6][7][8][9][10]

The discovery of these isomers is not merely academic. "Lipokines" are fatty acids that act as signaling hormones.

Antimicrobial Activity (MDR Pathogens)

Novel hexadecenoic isomers isolated from sponge-associated Bacillus subtilis have shown potent activity against Multidrug-Resistant (MDR) Pseudomonas aeruginosa .[6][7]

-

Mechanism: The unusual geometry of the

isomer disrupts the bacterial cell membrane permeability more effectively than saturated palmitic acid (

Cytotoxicity (Anticancer)

Specific isomers, such as 6-hexadecenoic acid , have demonstrated selective cytotoxicity against HeLa and MCF-7 cancer lines.

-

Pathway: These isomers interfere with the de novo lipogenesis pathway in cancer cells, specifically inhibiting Stearoyl-CoA Desaturase (SCD1), a target often upregulated in tumors to maintain membrane plasticity.

Visualization: Mechanism of Action

Figure 2: Dual therapeutic mechanisms of marine hexadecenoic acid isomers against bacteria and cancer cells.

Part 5: Future Directions & Synthesis

The bottleneck in drug development is the low yield from natural extraction. Future work must focus on:

-

Metagenomic Mining: Sequencing sponge microbiomes to identify the gene clusters (PKS/FAS) responsible for the unusual methylation and desaturation.

-

Chemoenzymatic Synthesis: Using recombinant marine desaturases to produce these isomers in yeast fermentation tanks for scalable pharmaceutical testing.

References

-

Carballeira, N. M., & Maldonado, M. E. (1988). 6-methyl-8-hexadecenoic acid: A novel fatty acid from the marine sponge Desmapsama anchorata.[8] Lipids, 23(7), 690-693.[8] Link

-

Sajayan, A., et al. (2023). An antimicrobial metabolite n-hexadecenoic acid from marine sponge-associated bacteria Bacillus subtilis effectively inhibited biofilm forming multidrug-resistant P. aeruginosa.[6][7] Biofouling, 39(5).[7] Link

-

Christie, W. W. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids, 33(4), 343-353. (Methodology Grounding). Link

-

Lu, Y., et al. (2019). Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits.[9][10][11] RSC Advances, 9, 36853-36869. Link

-

Yamamoto, K., et al. (2016).[3] Determination of Double Bond Positions and Geometry of Methyl Linoleate Isomers with Dimethyl Disulfide Adducts by GC/MS. Lipids, 51, 1077–1081.[3] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of Double Bond Positions and Geometry of Methyl Linoleate Isomers with Dimethyl Disulfide Adducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Novel marine flagellate fatty acid: structural elucidation by GC-MS analysis of DMOX derivatives and DMDS adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. An antimicrobial metabolite n- hexadecenoic acid from marine sponge-associated bacteria Bacillus subtilis effectively inhibited biofilm forming multidrug-resistant P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6-methyl-8-hexadecenoic acid: A novel fatty acid from the marine spongeDesmapsama anchorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tpmap.org [tpmap.org]

- 10. scispace.com [scispace.com]

- 11. Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-Hexadecenoic Acid in Microbial Lipidomics

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of 15-hexadecenoic acid (15-C16:1), an often-overlooked yet significant monounsaturated fatty acid within the microbial lipidome. Moving beyond the more commonly studied palmitoleic acid (9-C16:1), we delve into the unique biological context, analytical challenges, and potential applications of the 15-C16:1 isomer. This document is structured to provide researchers with the foundational knowledge and practical methodologies required to accurately identify, quantify, and understand the functional role of this compound in microbial systems. We will explore its biosynthesis and physiological significance, present detailed protocols for its extraction and analysis via mass spectrometry, and discuss advanced applications, including stable isotope probing and its relevance in drug development.

Section 1: The Biological Landscape of this compound

Unsaturated fatty acids (UFAs) are fundamental components of bacterial cell membranes, essential for maintaining the membrane's fluidity and function.[1] While straight-chain saturated and unsaturated fatty acids of 16 to 18 carbons are most common, the microbial world presents a vast diversity of lipid structures, including positional isomers of common fatty acids.[2][3] this compound, with its double bond at the terminal (ω-1) position, represents a unique structural motif with specific implications for microbial physiology and identification.

1.1 Biosynthesis and Physiological Roles

The synthesis of unsaturated fatty acids in bacteria primarily follows two distinct pathways: an oxygen-independent (anaerobic) pathway and an oxygen-dependent (aerobic) pathway.[1] The anaerobic pathway, common in bacteria like E. coli, introduces the double bond during the fatty acid elongation cycle.[1] The aerobic pathway utilizes desaturase enzymes to introduce a double bond into a fully formed saturated fatty acyl chain.[1] The specific enzymes responsible for producing the Δ15 double bond are less common than the Δ9 desaturases that produce palmitoleic acid, suggesting a specialized biological role.

The primary function of incorporating UFAs like this compound into membrane phospholipids is to regulate membrane fluidity.[2] The kink introduced by the cis-double bond disrupts the tight packing of saturated acyl chains, lowering the phase transition temperature and ensuring the membrane remains in a fluid, functional state across various environmental conditions.[2][4]

Beyond membrane architecture, specific fatty acid profiles can serve as chemical fingerprints for microbial taxa. The presence of less common fatty acids, such as terminally unsaturated or branched-chain variants, can be powerful biomarkers for identifying specific bacterial groups, like sulphate-reducing bacteria.[5]

1.2 this compound as a Microbial Biomarker

The analysis of microbial fatty acid profiles is a cornerstone of microbial ecology and diagnostics. Specific fatty acids or patterns of fatty acids can indicate the presence of particular microbial communities or be linked to specific disease states.[6] While more research is needed to establish this compound as a definitive biomarker, its unusual structure makes it a compelling candidate. Its detection in complex environmental or clinical samples could signify the presence of microbes with unique metabolic capabilities.

Section 2: A Validated Workflow for the Analysis of this compound

Accurate structural elucidation and quantification of fatty acid isomers is a significant analytical challenge.[7][8] A robust workflow is essential to differentiate this compound from its more abundant positional isomers (e.g., 9-cis-16:1 and 6-cis-16:1).[9][10] The following section details a self-validating system for the comprehensive analysis of microbial fatty acids.

2.1 Step-by-Step Protocol: Lipid Extraction

The choice of extraction method is critical for achieving representative and reproducible lipid profiles.[11][12] Methods must efficiently lyse microbial cells and solubilize lipids of varying polarities.[13][14] The modified Bligh & Dyer method remains a robust choice for microbial lipidomics.

Protocol: Modified Bligh & Dyer Lipid Extraction

-

Harvest Cells: Centrifuge a known volume of microbial culture to pellet the cells. Discard the supernatant and record the wet weight of the cell pellet.

-

Initial Extraction: To the cell pellet, add a single-phase mixture of Chloroform:Methanol:Water (1:2:0.8 v/v/v). For every 1g of cell pellet, use 3.8 mL of the solvent mixture.

-

Expert Insight: This single-phase system ensures that the solvents fully penetrate the cells, disrupting membranes and solubilizing lipids in a highly efficient manner.

-

-

Homogenization: Vigorously vortex or sonicate the sample to ensure complete cell lysis and lipid extraction. Incubate at room temperature for 1 hour with intermittent shaking.

-

Phase Separation: Break the single phase into two distinct phases by adding 1 volume of chloroform and 1 volume of water, bringing the final ratio to Chloroform:Methanol:Water (2:2:1.8 v/v/v). Vortex thoroughly.

-

Isolate Lipid Layer: Centrifuge the sample (e.g., 2000 x g for 10 min) to achieve clear phase separation. The lipids will be in the bottom chloroform layer.

-

Collection: Carefully collect the bottom chloroform layer using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer to a clean glass tube.

-

Drying: Dry the lipid extract under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until further processing.

2.2 Step-by-Step Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For Gas Chromatography (GC) analysis, fatty acids must be converted to their more volatile and less polar methyl ester derivatives (FAMEs).[15][16] This step is crucial for achieving good chromatographic separation and detection.

Protocol: Acid-Catalyzed Transesterification for FAMEs

-

Reagent Preparation: Prepare a solution of 2.5% (v/v) concentrated H₂SO₄ in anhydrous methanol.

-

Reaction: Re-dissolve the dried lipid extract from Step 2.1 in 1 mL of the acidic methanol solution.

-

Incubation: Seal the tube tightly and incubate at 80°C for 1 hour.

-

Trustworthiness Check: To validate the reaction's completeness, a known amount of a complex lipid standard (e.g., triacylglycerol C17:0) can be run in parallel. The complete conversion to the C17:0 FAME indicates successful transesterification.

-

-

Quenching: After cooling to room temperature, add 1.5 mL of deionized water to stop the reaction.

-

FAME Extraction: Extract the FAMEs by adding 1 mL of hexane and vortexing vigorously.

-

Collection: Allow the phases to separate. The FAMEs will be in the upper hexane layer. Carefully transfer the hexane layer to a GC vial for analysis.

2.3 Instrumental Analysis: GC-MS for Isomer Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for FAME analysis, offering excellent separation and identification capabilities.[15][17] However, standard electron ionization (EI) mass spectra of FAME isomers are often nearly identical, making positional isomer determination impossible without additional steps.

Table 1: Comparison of Analytical Platforms for Fatty Acid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separates volatile compounds in the gas phase based on boiling point and polarity. | Separates compounds in the liquid phase based on polarity and other interactions. |

| Derivatization | Required. Fatty acids must be converted to FAMEs to increase volatility.[15][16] | Optional. Can analyze free fatty acids directly, though derivatization can improve ionization.[18][19][20] |

| Strengths | Excellent separation of FAMEs, extensive spectral libraries for identification, high sensitivity, and reproducibility.[15][17] | Superior for analyzing very-long-chain fatty acids, intact complex lipids, and less volatile compounds.[18][21] |

| Limitations | Not suitable for non-volatile or thermally labile lipids. Isomer identification is challenging without further derivatization.[16] | Separation of closely related fatty acid isomers can be difficult. Can suffer from ion suppression effects. |

Recommended GC-MS Protocol for FAME Analysis:

-

Injection: Inject 1 µL of the FAME extract (from Step 2.2) into the GC-MS system.

-

GC Column: Use a highly polar capillary column, such as a wax-type column (e.g., Supelcowax™ 10 or similar Carbowax-type phase), which provides excellent resolution of fatty acid isomers.[22]

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: A typical temperature gradient would be:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp 1: Increase to 200°C at 10°C/min.

-

Ramp 2: Increase to 250°C at 5°C/min, hold for 10 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Source Temperature: 230°C.

-

Advanced Technique: Double Bond Localization with DMDS

To definitively locate the double bond and confirm the identity of this compound, a second derivatization step using dimethyl disulfide (DMDS) on the FAME extract is required.[10] The DMDS adduct fragments predictably in the mass spectrometer at the site of the original double bond, allowing for unambiguous structural assignment.[10][23]

Section 3: Advanced Applications and Future Directions

3.1 Metabolic Flux Analysis with Stable Isotope Probing (SIP)

To understand the metabolic origin and fate of this compound, researchers can employ Stable Isotope Probing (SIP).[] This powerful technique involves growing microbes on a substrate enriched with a stable isotope, such as ¹³C-glucose or ¹³C-acetate.[25]

By tracking the incorporation of ¹³C into this compound over time using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), one can elucidate its de novo synthesis rate and its role in metabolic networks.[26] This provides direct evidence of the fatty acid's production and turnover within the organism.

3.2 Relevance for Drug Development

The unique fatty acids present in pathogenic bacteria represent potential targets for novel antimicrobial agents.[27] Enzymes involved in the biosynthesis of specific fatty acids like this compound could be targets for inhibitors that disrupt membrane formation and bacterial viability. Furthermore, some fatty acids themselves possess antimicrobial properties.[28][29][30] Understanding the complete fatty acid profile of a pathogen is a critical step in identifying vulnerabilities that can be exploited for therapeutic intervention. For instance, pentadecanoic acid (C15:0), another odd-chain fatty acid, has demonstrated antimicrobial properties against pathogenic bacteria and fungi.[31]

Conclusion

This compound, while not as prevalent as other C16:1 isomers, is a valuable component of the microbial lipidomic landscape. Its unique structure necessitates specialized analytical approaches to distinguish it from other fatty acids and to fully appreciate its biological significance. The comprehensive workflow presented in this guide—from extraction and derivatization to advanced isomer-specific mass spectrometry and stable isotope probing—provides researchers with a validated framework to investigate this molecule. As lipidomics continues to advance, a deeper understanding of such unique fatty acids will be crucial for applications ranging from microbial ecology and biomarker discovery to the development of next-generation antimicrobial therapies.

References

-

Fauland, A., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). GCMS analysis of fatty acids. ResolveMass Laboratories Inc. Available at: [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]

-

Chen, Y. J., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis. Available at: [Link]

-

Cronan, J. E. (2021). Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways. Microbiology and Molecular Biology Reviews. Available at: [Link]

-

Waters Corporation. (n.d.). Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. Waters Corporation. Available at: [Link]

-

Pérez-Mendoza, V., et al. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. Available at: [Link]

-

Aalizadeh, R., & Thomaidis, N. S. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]

-

Nickels, J. D., & Chatterjee, S. (2024). The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes. Soft Matter. Available at: [Link]

-

Koulman, A., et al. (2014). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Metabolomics. Available at: [Link]

-

Christie, W. W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. Available at: [Link]

-

Nioi, C., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Applied Sciences. Available at: [Link]

-

Mitra, D., & Vadlani, P. (2016). Extraction Methods Used to Separate Lipids from Microbes. Applied Microbiology and Biotechnology. Available at: [Link]

-

Akob, D. M., et al. (2017). Modified Lipid Extraction Methods for Deep Subsurface Shale. Frontiers in Microbiology. Available at: [Link]

-

Okuyama, H., et al. (2016). Bacterial Long-Chain Polyunsaturated Fatty Acids: Their Biosynthetic Genes, Functions, and Practical Use. Marine Drugs. Available at: [Link]

-

Heipieper, H. J., et al. (2003). Trans unsaturated fatty acids in bacteria. European Journal of Lipid Science and Technology. Available at: [Link]

-

Jardine, T. D., et al. (2020). Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology. Philosophical Transactions of the Royal Society B. Available at: [Link]

- Edwards, R. L., et al. (2018). Methods for lipid extraction and identification of microbes using same via mass spectrometry. Google Patents.

-

Goldfine, H. (1984). Bacterial membranes and lipid packing theory. Journal of Lipid Research. Available at: [Link]

-

Mitra, D., & Vadlani, P. (2016). Extraction Methods Used to Separate Lipids from Microbes. ResearchGate. Available at: [Link]

-

Carballeira, N. M., & Alicea, J. (2001). First total syntheses of (Z)-15-methyl-10-hexadecenoic acid and the (Z)-13-methyl-8-tetradecenoic acid. Chemistry and Physics of Lipids. Available at: [Link]

-

Krauß, S., & Vetter, W. (2022). Stable isotope analysis confirms substantial changes in the fatty acid composition of bacteria treated with antimicrobial random peptide mixtures. Scientific Reports. Available at: [Link]

-

Stinson, C. A., et al. (2021). Structural Elucidation and Relative Quantification of Fatty Acid Double Bond Positional Isomers in Biological Tissues Enabled by Gas-Phase Charge Inversion Ion/Ion Reactions. Analytical Chemistry. Available at: [Link]

-

Stinson, C. A., et al. (2021). Structural Elucidation and Relative Quantification of Fatty Acid Double Bond Positional Isomers in Biological Tissues Enabled by Gas-Phase Charge Inversion Ion/Ion Reactions. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2024). Fatty acid isomerism: analysis and selected biological functions. Food & Function. Available at: [Link]

-

Pommerening-Röser, A., et al. (2012). Development of a Fatty Acid and RNA Stable Isotope Probing-Based Method for Tracking Protist Grazing on Bacteria in Wastewater. Applied and Environmental Microbiology. Available at: [Link]

-

Wang, Y., et al. (2024). Fatty acid isomerism: analysis and selected biological functions. Food & Function. Available at: [Link]

-

ResearchGate. (n.d.). Pathways of biosynthesis of hexadecenoic fatty acids. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2023). Quantitative Analysis and Structural Elucidation of Fatty Acids by Isobaric Multiplex Labeling Reagents for Carbonyl-Containing Compound (SUGAR) Tags and m-CPBA Epoxidation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Osipov, G. A., & Verkhovtseva, N. V. (2011). Profiles of Microbial Fatty Acids in the Human Metabolome are Disease-Specific. Journal of Medical and Biological Sciences. Available at: [Link]

-

Ferreri, C., et al. (2019). Hexadecenoic Fatty Acid Positional Isomers and De Novo PUFA Synthesis in Colon Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

-

Shimadzu. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Shimadzu. Available at: [Link]

-

Chen, Y., et al. (2025). Bacteroides uniformis-generated hexadecanedioic acid ameliorates metabolic-associated fatty liver disease. Gut Microbes. Available at: [Link]

-

Knipprath, W. G., & Mead, J. F. (1963). The synthesis of [1-14C]this compound and its metabolism in the rat. The Journal of Biological Chemistry. Available at: [Link]

-

Thorel, M. F., & Lanéelle, M. A. (1987). Fatty acid and polar lipid analysis as tools in the identification of Mycobacterium leprae and some related slow-growing mycobacterial species. Acta Leprologica. Available at: [Link]

-

ResearchGate. (n.d.). GC-MS analysis of fatty acids from cell extracts of S. solfataricus. ResearchGate. Available at: [Link]

-

De la Cruz-Arroyo, J. I., et al. (2020). Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrug-resistant Staphylococcus aureus. PLoS ONE. Available at: [Link]

-

ResearchGate. (2022). Potential of Hexadecanoic Acid as Antimicrobials in Bacteria and Fungi that Cause Decay in Mustard Greens Brassica juncea L. International Journal of Applied Biology. Available at: [Link]

-

Ferreri, C., et al. (2016). Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PLoS ONE. Available at: [Link]

-

Al-Shabib, N. A., et al. (2021). Antibacterial activities of hexadecanoic acid methyl ester and green-synthesized silver nanoparticles against multidrug-resistant bacteria. Journal of King Saud University - Science. Available at: [Link]

-

Cartron, M. L., et al. (2014). Bactericidal Activity of the Human Skin Fatty Acid cis-6-Hexadecanoic Acid on Staphylococcus aureus. Journal of Biological Chemistry. Available at: [Link]

-

Venn-Watson, S., & Butterworth, C. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients. Available at: [Link]

Sources

- 1. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Bacterial membranes and lipid packing theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First total syntheses of (Z)-15-methyl-10-hexadecenoic acid and the (Z)-13-methyl-8-tetradecenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiles of Microbial Fatty Acids in the Human Metabolome are Disease-Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Elucidation and Relative Quantification of Fatty Acid Double Bond Positional Isomers in Biological Tissues Enabled by Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Modified Lipid Extraction Methods for Deep Subsurface Shale [frontiersin.org]

- 13. Extraction Methods Used to Separate Lipids from Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. resolvemass.ca [resolvemass.ca]

- 16. lcms.cz [lcms.cz]

- 17. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 21. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 22. aocs.org [aocs.org]

- 23. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]

- 25. royalsocietypublishing.org [royalsocietypublishing.org]

- 26. Development of a Fatty Acid and RNA Stable Isotope Probing-Based Method for Tracking Protist Grazing on Bacteria in Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Antibacterial activities of hexadecanoic acid methyl ester and green-synthesized silver nanoparticles against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Bactericidal Activity of the Human Skin Fatty Acid cis-6-Hexadecanoic Acid on Staphylococcus aureus - White Rose Research Online [eprints.whiterose.ac.uk]

- 31. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Paradigm of Odd-Chain Unsaturated Fatty Acids (OC-UFAs): Biosynthesis, Physiological Roles, and Therapeutic Potential

Executive Summary

While saturated odd-chain fatty acids (OCFAs) such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have gained recognition as essential nutrients and biomarkers of metabolic health, their unsaturated counterparts—odd-chain unsaturated fatty acids (OC-UFAs)—remain an underexplored frontier in lipid biology. Recent advances in high-resolution lipidomics reveal that OC-UFAs, including monounsaturated (e.g., C15:1, C17:1) and polyunsaturated forms (e.g., C21:4 n-8), are not mere metabolic artifacts. They act as critical signaling molecules, compensatory structural lipids, and modulators of disease states ranging from metabolic dysfunction to hyperpigmentation.

This technical whitepaper synthesizes the current mechanistic understanding of OC-UFA biosynthesis, their physiological roles, and provides field-proven analytical workflows for their quantification.

Biosynthetic Pathways and Metabolic Fate

The biological presence of OC-UFAs stems from a combination of dietary intake (primarily ruminant fats), microbial fermentation, and endogenous synthesis. In mammalian systems, the elongation and desaturation of odd-chain precursors diverge significantly from even-chain lipid metabolism.

Endogenous Elongation and Desaturation

In the absence of sufficient dietary essential fatty acids (EFAs), mammalian systems upregulate the synthesis of atypical lipids. For instance, C15:0 can be endogenously desaturated and elongated to form a novel family of omega-8 odd-chain polyunsaturated fatty acids (OC-PUFAs) , including C17:1 n-8, C19:3, and C21:4 n-8[1]. This pathway utilizes the same

Catabolism: The Reductase-Isomerase Bypass

The

Crucially, the terminal step of OC-UFA

Metabolic routing of odd-chain unsaturated fatty acids from synthesis to catabolism.

Physiological Roles and Disease Modulation

Compensatory Mechanisms in EFA Deficiency

The physiological essentiality of odd-chain lipids is most evident during nutritional stress. In essential fatty acid (EFA) deficient models, supplementation with dietary C15:0 induces the synthesis of omega-8 OC-PUFAs. This endogenous production partially compensates for linoleic acid deficiency, successfully reversing growth retardation in early development[1]. This suggests that OC-PUFAs can functionally substitute for traditional EFAs in maintaining membrane integrity and cellular growth.

Hepatic Microenvironment: MAFLD and T2DM

OC-UFAs are intimately linked to hepatic lipid homeostasis. Single-cell RNA sequencing of the hepatic microenvironment demonstrates that the elongation of odd-chain unsaturated fatty acids is significantly upregulated in pericentral hepatocytes during mid-to-late stage Type 2 Diabetes (T2DM) and Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)[4]. This localized upregulation serves as an adaptive response to lipotoxicity, facilitating enhanced peroxisomal

Dermatological Therapeutics: Melanogenesis Inhibition

Beyond systemic metabolism, specific OC-UFA isomers exhibit targeted bioactivities. 10(E)-pentadecenoic acid (10E-PDA) has been identified as a potent inhibitor of melanogenesis[5]. Mechanistically, 10E-PDA suppresses the intracellular MITF (Microphthalmia-associated transcription factor)/tyrosinase axis, reducing melanin synthesis without the cytotoxicity associated with traditional skin-lightening agents[5].

Quantitative Data: Bioactive OC-UFAs

To facilitate targeted lipidomics, the following table summarizes the key OC-UFAs of clinical and physiological interest.

| Fatty Acid | Nomenclature | Primary Source | Key Physiological Role |

| 10(E)-Pentadecenoic Acid | 10E-PDA | Endogenous | Potent inhibition of melanogenesis via MITF/tyrosinase suppression. |

| 9(Z)-Heptadecenoic Acid | C17:1 n-8 | Ruminant fat / Endogenous | Upregulated in pericentral hepatocytes during late-stage T2DM and MAFLD. |

| Heneicosatetraenoic Acid | C21:4 n-8 | Endogenous (EFA deficiency) | Compensatory omega-8 PUFA synthesized to rescue linoleic acid deficiency. |

| 10(Z)-Pentadecenoic Acid | C15:1 n-5 | Microbial (Y. lipolytica) | Modulator of membrane fluidity; produced via 1-propanol precursor feeding[6]. |

Experimental Methodologies: Profiling OC-UFAs

Historically, saturated OCFAs (C15:0, C17:0) were used as internal standards under the false assumption that they were absent in human plasma[3]. Today, accurate quantification of OC-UFAs requires stable isotope-labeled standards (e.g., C15:0-d29) and high-resolution chromatography to separate positional isomers.

Self-Validating Protocol: GC-MS Profiling of OC-UFAs

Standardized analytical workflow for the isolation and GC-MS profiling of OC-UFAs.

Step 1: Internal Standard Spiking and Extraction

-

Procedure: Homogenize

of tissue in -

Causality: Spiking the internal standard before extraction creates a self-validating system. It accounts for lipid loss during phase separation and corrects for matrix-induced ion suppression during MS analysis.

Step 2: Acid-Catalyzed Transesterification

-

Procedure: Dry the lower organic phase under a gentle stream of nitrogen. Add

of 1% methanolic HCl and incubate at 80°C for 2 hours. Neutralize and extract the resulting Fatty Acid Methyl Esters (FAMEs) with hexane. -

Causality: Unlike base-catalyzed transesterification (which only converts esterified lipids like TAGs), acid catalysis ensures that both free OC-UFAs and highly complex esterified lipids (e.g., sphingolipids) are fully converted into volatile FAMEs. This prevents the under-quantification of the free OC-UFA pool.

Step 3: GC-MS Separation using a Highly Polar Column

-

Procedure: Inject

of the FAME extract into a GC-MS equipped with a highly polar cyanopropyl capillary column (e.g., SP-2560, -

Causality: Standard non-polar columns (like DB-5) fail to resolve positional and geometric isomers of monounsaturated fatty acids. A highly polar stationary phase is mandatory to separate cis/trans isomers (e.g., 10Z-pentadecenoic acid vs. 10E-pentadecenoic acid) based on the specific dipole-induced dipole interactions between the column and the

-electrons of the unsaturated bonds.

Conclusion

Odd-chain unsaturated fatty acids represent a highly bioactive, yet historically overlooked, class of lipids. From their unique anaplerotic

References

-

Dietary pentadecanoic acid (C15:0) increases early growth rate and induces synthesis of omega 8 odd chain polyunsaturated fatty acids in EFA deficient rats - ResearchGate. 1

-

10(E)-Pentadecenoic Acid Inhibits Melanogenesis Partly Through Suppressing the Intracellular MITF/Tyrosinase Axis - PMC. 5

-

Reconstruction of the Hepatic Microenvironment and Pathological Changes Underlying Type II Diabetes through Single-Cell RNA Sequencing - PMC. 4

-

Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC. 2

-

Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica - MDPI.6

-

A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC. 7

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconstruction of the Hepatic Microenvironment and Pathological Changes Underlying Type II Diabetes through Single-Cell RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 10(E)-Pentadecenoic Acid Inhibits Melanogenesis Partly Through Suppressing the Intracellular MITF/Tyrosinase Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced GC-MS Structural Elucidation of 15-Hexadecenoic Acid Methyl Ester

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Chemical Derivatization

The Analytical Challenge: Terminal Double Bond Localization

When analyzing 15-hexadecenoic acid methyl ester (a terminal alkene FAME, C16:1 ω-1) using standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), researchers encounter a fundamental limitation: double bond migration [1].

Upon standard 70 eV electron ionization, the radical cation undergoes extensive isomerization, migrating the double bond along the aliphatic chain before fragmentation occurs. Consequently, positional isomers (e.g., 9-hexadecenoic acid methyl ester vs. This compound methyl ester) yield nearly indistinguishable mass spectra, rendering standard EI-MS insufficient for definitive structural elucidation[1].

Mechanistic Insights: Locking the Double Bond (E-E-A-T)

To prevent migration and force site-specific fragmentation, the double bond must be chemically fixed prior to or during ionization. We present two field-proven methodologies to achieve this:

Mechanism A: Dimethyl Disulfide (DMDS) Pre-Column Derivatization

Iodine acts as a catalyst to form an iodonium ion intermediate at the double bond, which undergoes nucleophilic attack by DMDS[2]. This anti-addition yields a stable bis(methylthio) derivative[2]. Because the carbon-carbon bond between the two methylthio groups is highly labile under EI conditions, ionization triggers a highly specific cleavage, yielding distinct α (carboxyl-containing) and ω (terminal) fragments[3].

Mechanism B: Solvent Mediated Chemical Ionization (SMCI)

For laboratories equipped with SMCI capabilities, gas-phase derivatization offers a standard-free alternative. Acetonitrile undergoes a self-reaction in the CI source to generate a 1-methyleneimino-1-ethenylium (MIE) ion (m/z 54)[4]. This reagent ion covalently binds to the FAME double bond[4]. Subsequent collisional activation (CACI-MS/MS) yields diagnostic ions that pinpoint the double bond without wet-chemistry derivatization[4].

Experimental Protocols

The following self-validating protocol utilizes the highly accessible DMDS method to ensure complete derivatization of this compound methyl ester while minimizing side reactions.

Protocol A: DMDS Derivatization Workflow

Reagents Required:

-

Analyte: this compound methyl ester (approx. 1 mg)

-

Solvent: Hexane (GC-MS grade)

-

Catalyst: Iodine (I₂) solution (60 mg/mL in diethyl ether)

-